molecular formula C21H24N4O B14175741 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol CAS No. 917949-04-3

2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol

Cat. No.: B14175741
CAS No.: 917949-04-3
M. Wt: 348.4 g/mol
InChI Key: PLYDRRPSHNYOGL-UHFFFAOYSA-N
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Description

2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two aminoanilino groups attached to a methylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and 4-aminobenzylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol is unique due to the presence of two aminoanilino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

917949-04-3

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2,6-bis[(4-aminoanilino)methyl]-4-methylphenol

InChI

InChI=1S/C21H24N4O/c1-14-10-15(12-24-19-6-2-17(22)3-7-19)21(26)16(11-14)13-25-20-8-4-18(23)5-9-20/h2-11,24-26H,12-13,22-23H2,1H3

InChI Key

PLYDRRPSHNYOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CNC2=CC=C(C=C2)N)O)CNC3=CC=C(C=C3)N

Origin of Product

United States

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